Cas no 86408-45-9 (DESMETHYL DILTIAZEM HCL)

DESMETHYL DILTIAZEM HCL structure
DESMETHYL DILTIAZEM HCL structure
Nome del prodotto:DESMETHYL DILTIAZEM HCL
Numero CAS:86408-45-9
MF:C21H24N2O4S
MW:400.491264343262
CID:991616
PubChem ID:107891

DESMETHYL DILTIAZEM HCL Proprietà chimiche e fisiche

Nomi e identificatori

    • DESMETHYL DILTIAZEM HCL
    • DESMETHYL DILTIAZEM-D4 HCL
    • N-Desmethyldiltiazem maleate (1:1)
    • 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-,(2S,3S)
    • desmethyldiltiazem
    • N-desmethyl-diltiazem
    • N-monodesmethyl diltiazem
    • (2S,3S)-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-1,5-benzothiazepin-4(5H)-one (ACI)
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-, (2S-cis)- (ZCI)
    • N-Demethyldiltiazem
    • N-Desmethyldiltiazem
    • N-Monodesmethyldiltiazem
    • [(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
    • IF0841K5LK
    • DTXSID40234221
    • N-desmethyl Diltiazem (hydrochloride)
    • Nordiltiazem
    • 86408-45-9
    • NS00126988
    • desmethyl diltiazem
    • CHEBI:169303
    • N-Monodemethyldiltiazem
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)-
    • DILTIAZEM HYDROCHLORIDE IMPURITY D [EP IMPURITY]
    • cis-3-(Acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-1,5-benzothiazepin-4(5H)-one
    • AKOS030242881
    • SCHEMBL12592499
    • 1,5-BENZOTHIAZEPIN-4(5H)-ONE, 3-(ACETYLOXY)-2,3-DIHYDRO-2-(4-METHOXYPHENYL)-5-(2-(METHYLAMINO)ETHYL)-, (2S-CIS)-
    • Q27280692
    • (2S,3S)-2-(4-METHOXYPHENYL)-5-(2-(METHYLAMINO) ETHYL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-3-YL ACETATE
    • Cis-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate
    • 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, cis-
    • DTXSID60873797
    • GLXC-02968
    • (2S,3S)-2-(4-Methoxyphenyl)-5-(2-(methylamino)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl acetate
    • 85100-17-0
    • UNII-IF0841K5LK
    • CHEMBL3350581
    • Inchi: 1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1
    • Chiave InChI: YOMLDISQSWWYOT-UXHICEINSA-N
    • Sorrisi: O([C@H]1C(=O)N(CCNC)C2C=CC=CC=2S[C@H]1C1C=CC(OC)=CC=1)C(=O)C

Proprietà calcolate

  • Massa esatta: 436.12200
  • Massa monoisotopica: 400.14567842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 7
  • Complessità: 539
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93.2Ų
  • XLogP3: 2.6

Proprietà sperimentali

  • PSA: 93.17000
  • LogP: 4.28420

DESMETHYL DILTIAZEM HCL Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: NADPH ,  Magnesium chloride Catalysts: Cytochrome P450 Solvents: Water ;  30 min, pH 7.4, 37 °C
1.2 Reagents: Acetonitrile
Riferimento
High-resolution mass spectrometry elucidates metabonate (false metabolite) formation from alkylamine drugs during in vitro metabolite profiling
Barbara, Joanna E.; et al, Drug Metabolism & Disposition, 2012, 40(10), 1966-1975

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  1 h, rt → 90 °C
1.3 Solvents: Methanol ;  6 h, 0 °C
Riferimento
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

Synthetic Routes 3

Condizioni di reazione
1.1 4 h, rt
Riferimento
A P450 fusion library of heme domains from Rhodococcus jostii RHA1 and its evaluation for the biotransformation of drug molecules
Kulig, Justyna K.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5603-5609

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Methanol ;  6 h, 0 °C
Riferimento
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  1 h, rt → 90 °C
2.1 Solvents: Methanol ;  6 h, 0 °C
Riferimento
Optical control of L-type Ca2+ channels using a diltiazem photoswitch
Fehrentz, Timm; et al, Nature Chemical Biology, 2018, 14(8), 764-767

DESMETHYL DILTIAZEM HCL Raw materials

DESMETHYL DILTIAZEM HCL Preparation Products

DESMETHYL DILTIAZEM HCL Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd